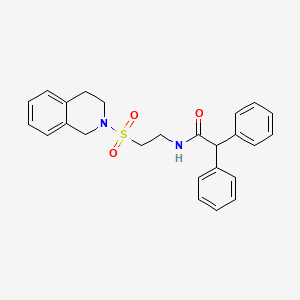
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide is a compound that can be categorized within the family of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure suggests it may interact with various biological targets due to the presence of the dihydroisoquinoline moiety and the sulfonyl group.
Synthesis Analysis
The synthesis of related tetrahydroisoquinolines typically involves the condensation of N-sulfonylphenethylamines with aldehydes. For instance, N-sulfonylphenethylamines have been condensed with formaldehyde under mild acidic conditions to yield N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent yields . This method could potentially be adapted for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a nitrogen atom. This structure is crucial for the interaction with biological targets. For example, molecular modeling studies have shown that the sulfonamide group in similar compounds can form hydrogen bonds with key amino acids in enzyme active sites . The specific interactions of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide with its biological targets would likely depend on the orientation and electronic properties of its functional groups.
Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions, including interactions with enzymes such as phenylethanolamine N-methyltransferase (PNMT). For instance, sulfonamide and sulfone derivatives of tetrahydroisoquinolines have been shown to inhibit PNMT with varying degrees of potency, which is influenced by the presence of specific functional groups and their ability to form favorable interactions with the enzyme . The chemical reactivity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide would similarly be influenced by its functional groups and their interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinolines, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. The introduction of a sulfonyl group can increase lipophilicity, which may enhance the ability of the compound to cross biological barriers like the blood-brain barrier . However, modifications to the sulfonamide group can lead to changes in potency, as seen in the comparison between sulfonamide and sulfone derivatives . The specific properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide would need to be empirically determined to fully understand its pharmacological potential.
Aplicaciones Científicas De Investigación
Therapeutic Applications in Neurological Disorders
Compounds structurally related to "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide" have been studied for their therapeutic effects in treating neurological disorders. For instance, a novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects, demonstrating therapeutic efficacy in treating Japanese encephalitis, a severe neurological disease caused by the Japanese encephalitis virus (Ghosh et al., 2008).
Antimicrobial and Antibacterial Agents
Certain derivatives of isoquinoline, like the 2-sulfonylquinolones, have been synthesized and evaluated for their potent broad-spectrum antibacterial activity. These compounds are effective against clinically important resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of isoquinoline derivatives as new antibacterial agents (Hashimoto et al., 2007).
Anticancer Activity
Research has also focused on the synthesis of sulfonamide derivatives with various moieties to explore their cytotoxic activity. For example, certain synthesized compounds were screened for their anticancer activity against breast cancer and colon cancer cell lines, with some showing potent activity comparable to established drugs (Ghorab et al., 2015).
Neuropharmacological Effects
Additionally, derivatives like "2-[(Diphenylmethyl)sulfinyl]acetamide" (modafinil) have been studied for their neuropharmacological effects. Modafinil, for instance, is known to modulate dopamine (DAT) and norepinephrine (NET) transporter activities, offering insights into its mechanism of action in enhancing wakefulness and potential applications in treating disorders like narcolepsy (Madras et al., 2006).
Free-Radical Scavenging and Enzyme Inhibition
Research into the free-radical scavenging activity and enzyme inhibitory potential of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives has identified compounds with significant activity. These compounds could be candidates for therapeutics in oxidative-stress-related diseases, further highlighting the versatility of isoquinoline derivatives in medicinal chemistry (Solecka et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(24(21-10-3-1-4-11-21)22-12-5-2-6-13-22)26-16-18-31(29,30)27-17-15-20-9-7-8-14-23(20)19-27/h1-14,24H,15-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREJEXGELHPZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
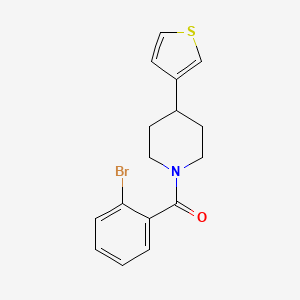
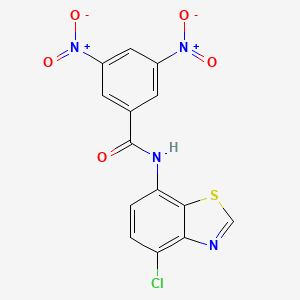
![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)
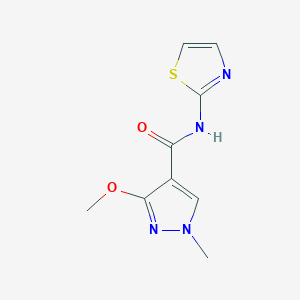

![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)
![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)
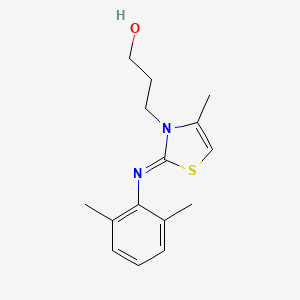
![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)